molecular formula C13H14N2O3S B13877161 2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid

2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13877161
M. Wt: 278.33 g/mol
InChI Key: URWNHXUDOLBKDF-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with thioamide and an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)-1-(4-methoxyphenyl)-1-pentanone hydrochloride
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a methoxyphenyl group and a thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H14N2O3S/c1-8(9-3-5-10(18-2)6-4-9)15-13-14-7-11(19-13)12(16)17/h3-8H,1-2H3,(H,14,15)(H,16,17)

InChI Key

URWNHXUDOLBKDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=NC=C(S2)C(=O)O

Origin of Product

United States

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